2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
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Overview
Description
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that belongs to the thiazole and pyridine families. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves the reaction of hydrazonoyl halides with various precursors. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields thiazolo[4,5-b]pyridine derivatives . Another method involves the Friedländer reaction, where a thiazole derivative is reacted with an aldehyde in the presence of a base .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-b]pyridine derivatives often involve solid-phase synthesis techniques. These methods use resins and microwave-assisted reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, aldehydes, and bases such as triethylamine. Reaction conditions often involve solvents like ethanol and acetonitrile, and reactions are typically carried out at elevated temperatures .
Major Products
The major products formed from these reactions include various thiazolo[4,5-b]pyridine derivatives, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as poly(ADP-ribose) polymerase-1 and bacterial DNA gyrase B, which are crucial for cell survival and replication . The compound’s electron-deficient nature also allows it to participate in electron transfer pathways, making it effective in photocatalytic applications .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Thiazolo[3,2-a]pyrimidine: Exhibits antitumor activity and is used in the development of anticancer drugs.
Uniqueness
2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to its difluoromethyl group, which enhances its biological activity and stability. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.
Properties
Molecular Formula |
C11H13F2N3OS |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
2-(diethylamino)-7-(difluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C11H13F2N3OS/c1-3-16(4-2)11-15-10-8(18-11)6(9(12)13)5-7(17)14-10/h5,9H,3-4H2,1-2H3,(H,14,17) |
InChI Key |
XIMGNLYFDATLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=CC(=O)N2)C(F)F |
Origin of Product |
United States |
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